Cas no 688-76-6 (Propane,1,3-bis(2-chloroethoxy)-1-(2-methoxyethoxy)-)
688-76-6 structure
Product Name:Propane,1,3-bis(2-chloroethoxy)-1-(2-methoxyethoxy)-
Numero CAS:688-76-6
MF:C12H28Sn
MW:291.060723304749
CID:500880
PubChem ID:5948
Update Time:2025-04-19
Propane,1,3-bis(2-chloroethoxy)-1-(2-methoxyethoxy)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Propane,1,3-bis(2-chloroethoxy)-1-(2-methoxyethoxy)-
- tributyltinhydride
- tributyl-stannane
- tri-n-Butyltinhydride
- tri(n-butyl)tin hydride
- tri-(n-butyl)tin hydride
- Tin tributyl hydride
- Bu3SnH
- n-Bu3SnH
- CHEBI:27086
- 688-76-6
- tributyl tinhydride
- HSnBu3
- tri-n-butyl tin hydride
- Stannane, tributyl-
- tri-n-butylstannyl hydride
- (n-C4H9)3SnH
- tri-butyltin hydride
- tributyl tin hydride
- tri-n-butyl-tinhydride
- TRIBUTYLTIN HYDRIDE (0.05% BHT AS STABILIZER )
- tributytin hydride
- SnBu3H
- DB08601
- NS00073508
- tributyl stannane
- tri n-butyltin hydride
- Tributyltin hydride, contains 0.05% BHT as stabilizer, 97%
- tri(butyl)tin hydride
- Tributyltin hydride
- BP-20539
- Tributyltin hydride 0.05% BHT as stabilizer
- tri-n-butytin hydride
- Tri-n-butylstannane
- Q425241
- Tributyltin hydride, purum, >=96.0% (GC)
- (CH3CH2CH2CH2)3SnH
- tri-n butyltin hydride
- Tri n-butyl tin hydride
- [Sn(Bu)3H]
- tri-n-butyl-tin hydride
- (Bu)3SnH
- nBu3SnH
-
- Inchi: 1S/3C4H9.Sn.H/c3*1-3-4-2;;/h3*1,3-4H2,2H3;;
- Chiave InChI: DBGVGMSCBYYSLD-UHFFFAOYSA-N
- Sorrisi: [SnH](CCCC)(CCCC)CCCC
Proprietà calcolate
- Massa esatta: 292.121303g/mol
- Massa monoisotopica: 292.121303g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 13
- Conta legami ruotabili: 9
- Complessità: 72.1
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 0Ų
Proprietà sperimentali
- Densità: 1.103 @ 20 °C
- Punto di ebollizione: 112.5-113.5 @ 8 mm Hg
Propane,1,3-bis(2-chloroethoxy)-1-(2-methoxyethoxy)- Letteratura correlata
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
688-76-6 (Propane,1,3-bis(2-chloroethoxy)-1-(2-methoxyethoxy)-) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso